What is the chemical structure and exact mass of 6-(Benzyloxy)-2-chloroquinoline
What is the chemical structure and exact mass of 6-(Benzyloxy)-2-chloroquinoline
Abstract
This technical guide provides a comprehensive analysis of 6-(Benzyloxy)-2-chloroquinoline, a pivotal heterocyclic compound in modern medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, and established synthesis protocols, offering field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices, self-validating characterization methodologies, and the compound's strategic application as a versatile scaffold for creating novel therapeutic agents. Detailed experimental workflows, data visualization, and a thorough survey of its reactivity are presented to empower researchers in leveraging this molecule for advanced drug discovery programs.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, aromatic structure is adept at engaging in various biological interactions, including π-π stacking and hydrogen bonding. The strategic functionalization of this core allows for the fine-tuning of a molecule's pharmacological profile.
6-(Benzyloxy)-2-chloroquinoline is a prime example of a highly functionalized quinoline derivative designed for synthetic versatility and targeted biological activity. It incorporates two key features:
-
A Chlorine Atom at the C2 Position: This electron-withdrawing group serves as a reactive handle. The chlorine is a good leaving group, making the C2 position susceptible to nucleophilic substitution, which is a cornerstone for building molecular diversity.[3]
-
A Benzyloxy Group at the C6 Position: This group significantly influences the molecule's lipophilicity and can participate in crucial binding interactions within a biological target, potentially enhancing potency and modifying the pharmacokinetic profile.[4]
This guide will systematically explore the essential technical details of 6-(Benzyloxy)-2-chloroquinoline, positioning it as a valuable building block in the synthesis of complex, biologically active molecules, particularly in the realm of oncology.[1]
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application in research and development. Below are the key identifiers and properties of 6-(Benzyloxy)-2-chloroquinoline.
Table 1: Core Identifiers and Physicochemical Properties
| Identifier / Property | Value | Source(s) |
| IUPAC Name | 6-(Benzyloxy)-2-chloroquinoline | N/A |
| CAS Number | 623144-17-2 | Vendor Data |
| Molecular Formula | C₁₆H₁₂ClNO | [5] |
| Molecular Weight | 269.73 g/mol | [5] |
| Exact Mass | 269.06074 Da | [6] |
| Appearance | Solid crystalline substance | Vendor Data |
| Melting Point | ~80–90 °C (Varies with purity) | Vendor Data |
| Boiling Point | 422.8 ± 30.0 °C (Predicted) | Vendor Data |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Vendor Data |
| XLogP3 | 4.5 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Mechanistic Rationale
The most direct and common synthesis of 6-(Benzyloxy)-2-chloroquinoline involves the etherification of a corresponding hydroxyquinoline precursor. The following protocol provides a robust, self-validating workflow.
Synthesis Protocol: Williamson Ether Synthesis
This protocol is based on the reaction of 6-chloro-2-hydroxyquinoline (also known as 6-chloro-2(1H)-quinolinone) with benzyl bromide.
Principle: The reaction is a classic Williamson ether synthesis. A strong base deprotonates the hydroxyl group of the quinolinone tautomer, forming a nucleophilic quinolinoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of 6-chloro-2-hydroxyquinoline (CAS: 1810-67-9) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).[7]
-
Base Addition: Add 1.5 equivalents of a strong, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution.
-
Causality Insight: Anhydrous K₂CO₃ is a practical and safe choice for this reaction, promoting the deprotonation of the quinolinol. NaH offers a more powerful, irreversible deprotonation but requires more stringent anhydrous conditions.
-
-
Benzylating Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add 1.1 equivalents of benzyl bromide dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Causality Insight: Moderate heating increases the rate of the SN2 reaction without promoting significant side reactions or decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-(Benzyloxy)-2-chloroquinoline.[8]
Synthesis Workflow Diagram
Caption: Key reaction pathways for derivatizing the core scaffold.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the chemical structure is paramount. The following spectroscopic data are predicted for 6-(Benzyloxy)-2-chloroquinoline and serve as a benchmark for experimental validation.
-
¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons on both the quinoline and benzyl rings, typically in the range of δ 7.0–8.5 ppm. [9]A characteristic singlet for the benzylic methylene (-O-CH₂-) protons would be expected around δ 5.1 ppm. [10]The coupling patterns of the quinoline protons will confirm the substitution pattern.
-
¹³C NMR (Carbon NMR): The spectrum will display 16 distinct carbon signals. The benzylic carbon signal would appear around δ 70 ppm. [10]Aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon bearing the chlorine (C2) appearing at the downfield end of this range due to the electronegativity of the halogen. [9][11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule (269.06074 Da). The mass spectrum will also show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-O-C stretching vibrations for the ether linkage (around 1250-1050 cm⁻¹), C=C and C=N stretching vibrations for the aromatic quinoline system (around 1600-1450 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹). [12]
Applications in Research and Drug Development
The primary application of 6-(Benzyloxy)-2-chloroquinoline is as a key intermediate in the synthesis of novel therapeutic agents. The quinoline scaffold is implicated in a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. [1][2][4][13] Specifically, derivatives of benzyloxy-quinolines have been investigated as:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding pocket of the enzyme. The 6-(Benzyloxy)-2-chloroquinoline scaffold can be elaborated to create potent and selective inhibitors of key kinases involved in cancer signaling pathways. * Anticancer Agents: The quinoline ring can intercalate with DNA, and derivatives have been shown to induce apoptosis in cancer cells. The functional groups on 6-(Benzyloxy)-2-chloroquinoline provide the necessary handles to develop compounds that target specific pathways dysregulated in cancer. [1]* Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Functionalized quinolines continue to be explored for activity against various pathogens. [4]
Conclusion
6-(Benzyloxy)-2-chloroquinoline is a strategically designed chemical entity with significant value for medicinal chemists and drug development professionals. Its well-defined chemical structure, predictable reactivity at the C2 position, and the beneficial physicochemical properties imparted by the benzyloxy group make it an ideal scaffold for library synthesis and lead optimization. The robust synthesis and clear characterization profile provide a solid foundation for its use in creating the next generation of quinoline-based therapeutics. This guide has provided the core technical knowledge required to effectively synthesize, characterize, and derivatize this important building block.
References
-
The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. Benchchem.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PubMed Central.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
-
Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Ingenta Connect.
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
-
Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. Benchchem.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
-
Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen.
-
6-(Benzyloxy)-4-chloro-7-methoxyquinazoline. LookChem.
-
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PubMed Central.
-
THE THERAPEUTIC VERSATILITY OF QUINOLINES. ResearchGate.
-
Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine. Benchchem.
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
-
8-(Benzyloxy)-2-chloroquinoline. PubChem.
-
Synthesis, crystal structure, Hirshfeld surface analysis and quantum chemical calculations on a new quinoline compound as a potential inhibitor for SARS-CoV-2. Malaria World.
-
Characterization Data of Products. The Royal Society of Chemistry.
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes. Semantic Scholar.
-
8-Benzyloxy-2-Chloroquinoline CAS NO 343788-51-2. ChemicalCell.
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
-
Computational NMR Study of Benzothienoquinoline Heterohelicenes. PubMed Central.
-
Supporting Information. The Royal Society of Chemistry.
-
Synthesis of meta-Substituted Benzenes via Mo-Catalyzed Intermolecular Deoxygenative Coupling of Ynones and Allylic Amines. Organic Syntheses.
-
6-Chloro-2-hydroxyquinoline 97%. Sigma-Aldrich.
-
7-(Benzyloxy)-4-chloro-6-methoxyquinoline. PubChem.
-
6-(4-Nitrobenzyloxy)quinoline. PubMed Central.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. orientjchem.org [orientjchem.org]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 5. 8-Benzyloxy-2-Chloroquinoline | 343788-51-2 | ChemicalCell [chemicalcell.com]
- 6. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Chloro-2-hydroxyquinoline 97 1810-67-9 [sigmaaldrich.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. researchgate.net [researchgate.net]
